molecular formula C9H11N3 B1604423 Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine CAS No. 885275-83-2

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Cat. No.: B1604423
CAS No.: 885275-83-2
M. Wt: 161.2 g/mol
InChI Key: BIKHBXLQYBABBC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is notable for its fused bicyclic system, which combines an imidazole ring with a pyridine ring. Compounds with this core structure are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of 2-aminopyridine derivatives with α-haloketones under basic conditions. The resulting imidazo[1,2-a]pyridine can then be further modified to introduce the methylamine group at the 3-position through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including the use of high-throughput screening to identify the most efficient catalysts and solvents. The scalability of these processes is crucial for producing the compound in quantities sufficient for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridine N-oxides, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the electronic properties of the imidazo[1,2-a]pyridine core, potentially altering its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be introduced under basic or acidic conditions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups at the 3-position.

Scientific Research Applications

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine can be compared to other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functionalization at the 3-position, which can significantly influence its reactivity and biological activity compared to other derivatives.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHBXLQYBABBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650283
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-83-2
Record name N-Methylimidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({imidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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